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Compound of Interest

Compound Name: 3-Bromo-5-methylaniline

Cat. No.: B1274160 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-5-methylaniline is a valuable and versatile building block in organic synthesis, prized

for its utility in the construction of complex molecular architectures. Its unique substitution

pattern, featuring a bromine atom and a methyl group meta to an amino functionality, offers

synthetic chemists a powerful handle for diversification through a variety of cross-coupling and

functionalization reactions. This guide provides a comprehensive overview of the chemical

properties, key synthetic applications, and detailed experimental protocols involving 3-Bromo-
5-methylaniline, with a particular focus on its role in the development of biologically active

molecules.

Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a building block is

paramount for its effective and safe utilization in a laboratory setting. The key properties of 3-
Bromo-5-methylaniline are summarized below.
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Property Value Reference

Molecular Formula C₇H₈BrN --INVALID-LINK--

Molecular Weight 186.05 g/mol --INVALID-LINK--

Appearance Brown powder or solid --INVALID-LINK--

Melting Point 37 °C --INVALID-LINK--

Boiling Point 150-151 °C at 15 Torr --INVALID-LINK--

Solubility Slightly soluble in water --INVALID-LINK--

CAS Number 74586-53-1 --INVALID-LINK--

Safety Information: 3-Bromo-5-methylaniline is classified as harmful if swallowed, in contact

with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when

handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications
The synthetic utility of 3-Bromo-5-methylaniline is primarily derived from its amenability to

palladium-catalyzed cross-coupling reactions, which allow for the facile formation of new

carbon-carbon and carbon-nitrogen bonds. The two most prominent and powerful of these

transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C

bonds, typically between an organohalide and an organoboron compound. In the context of 3-
Bromo-5-methylaniline, the bromine atom serves as an excellent coupling partner for a

variety of aryl- and heteroarylboronic acids or esters, providing access to a diverse array of

biaryl and heteroaryl aniline derivatives. These structures are prevalent in many biologically

active molecules, including kinase inhibitors.

Typical Reaction Conditions for Suzuki-Miyaura Coupling:
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Parameter Condition

Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂

Base K₂CO₃, Cs₂CO₃, K₃PO₄

Solvent 1,4-Dioxane/Water, Toluene, DMF

Temperature 80-120 °C

Reaction Time 2-24 hours

Yield 60-95%

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds,

enabling the coupling of an aryl halide with a primary or secondary amine. This reaction allows

for the introduction of a wide range of nitrogen-containing substituents at the 3-position of the

aniline ring, further expanding the accessible chemical space for drug discovery and materials

science.

Typical Reaction Conditions for Buchwald-Hartwig Amination:

Parameter Condition

Catalyst Pd₂(dba)₃, Pd(OAc)₂

Ligand BINAP, Xantphos, RuPhos

Base NaOtBu, K₂CO₃, Cs₂CO₃

Solvent Toluene, 1,4-Dioxane

Temperature 80-110 °C

Reaction Time 4-24 hours

Yield 50-90%

Experimental Protocols
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The following sections provide detailed experimental protocols for the synthesis of 3-Bromo-5-
methylaniline and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Synthesis of 3-Bromo-5-methylaniline
This protocol describes the reduction of 3-bromo-5-nitrotoluene to afford 3-Bromo-5-
methylaniline.

Materials:

3-Bromo-5-nitrotoluene

Iron powder

Ammonium chloride

Ethanol

Water

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-

bromo-5-nitrotoluene (1.0 eq), iron powder (5.0 eq), ammonium chloride (0.2 eq), ethanol,

and water.

Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter through a pad of

Celite®.
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Wash the filter cake with ethyl acetate.

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to afford 3-Bromo-5-methylaniline. The crude product can be purified by column

chromatography on silica gel if necessary.

Suzuki-Miyaura Coupling of 3-Bromo-5-methylaniline
with Phenylboronic Acid
Materials:

3-Bromo-5-methylaniline

Phenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water (degassed)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a Schlenk flask charged with a magnetic stir bar, add 3-Bromo-5-methylaniline (1.0 eq),

phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add Pd(PPh₃)₄ (0.05 eq) to the flask.

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction

progress by TLC or LC-MS.

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 3-

methyl-5-phenylaniline.

Buchwald-Hartwig Amination of 3-Bromo-5-
methylaniline with Morpholine
Materials:

3-Bromo-5-methylaniline

Morpholine

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

Sodium tert-butoxide (NaOtBu)

Toluene (anhydrous and degassed)

Ethyl acetate

Saturated ammonium chloride solution

Brine
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Anhydrous sodium sulfate

Procedure:

To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq),

and sodium tert-butoxide (1.4 eq).

Add 3-Bromo-5-methylaniline (1.0 eq) and anhydrous, degassed toluene.

Add morpholine (1.2 eq) via syringe.

Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours. Monitor the reaction

progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature and quench with a saturated

aqueous solution of ammonium chloride.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired 4-(3-

amino-5-methylphenyl)morpholine.

Application in Drug Discovery: Synthesis of a PLK1
Inhibitor
3-Bromo-5-methylaniline and its derivatives are key intermediates in the synthesis of

numerous biologically active compounds, including potent and selective kinase inhibitors. Polo-

like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in cell cycle

progression, and its overexpression is implicated in various cancers, making it an attractive

therapeutic target.[1][2] A multi-step synthesis of a PLK1 inhibitor can be envisioned utilizing 3-
Bromo-5-methylaniline as a starting material.

Synthetic Workflow for a PLK1 Inhibitor
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The following diagram illustrates a plausible synthetic route towards a PLK1 inhibitor,

commencing with a Suzuki-Miyaura coupling of a 3-Bromo-5-methylaniline derivative.
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Click to download full resolution via product page

Caption: A generalized synthetic workflow for the preparation of a PLK1 inhibitor.

PLK1 Signaling Pathway
PLK1 is a master regulator of multiple stages of mitosis. Its inhibition disrupts the cell cycle,

leading to mitotic arrest and subsequent apoptosis in cancer cells. The diagram below provides

a simplified overview of the PLK1 signaling pathway.[3][4]
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Caption: Simplified PLK1 signaling pathway and the point of intervention by a PLK1 inhibitor.

Conclusion
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3-Bromo-5-methylaniline is a cornerstone building block in organic synthesis, offering a

reliable and versatile platform for the construction of diverse and complex molecular scaffolds.

Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and

Buchwald-Hartwig reactions, has cemented its importance in the synthesis of pharmaceuticals,

agrochemicals, and functional materials. The detailed protocols and synthetic strategies

outlined in this guide are intended to empower researchers to effectively harness the synthetic

potential of this valuable intermediate in their own research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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